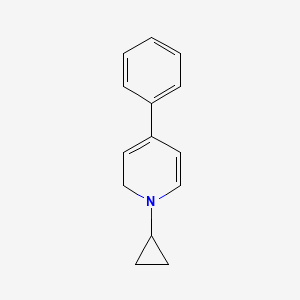

1-Cyclopropyl-4-phenyl-1,2-dihydropyridine

説明

1-シクロプロピル-4-フェニル-1,2-ジヒドロピリジンは、重要な薬理学的特性で知られているジヒドロピリジンファミリーに属する化合物です。ジヒドロピリジンは、特に心臓血管医学の分野で、その生物学的活性について広く研究されてきた化合物群です。ジヒドロピリジン環にシクロプロピル基とフェニル基が結合した1-シクロプロピル-4-フェニル-1,2-ジヒドロピリジンのユニークな構造は、研究と潜在的な治療用途のための興味深い対象となっています。

特性

CAS番号 |

201010-69-7 |

|---|---|

分子式 |

C14H15N |

分子量 |

197.27 g/mol |

IUPAC名 |

1-cyclopropyl-4-phenyl-2H-pyridine |

InChI |

InChI=1S/C14H15N/c1-2-4-12(5-3-1)13-8-10-15(11-9-13)14-6-7-14/h1-5,8-10,14H,6-7,11H2 |

InChIキー |

ULKPCBRHNNCCKB-UHFFFAOYSA-N |

正規SMILES |

C1CC1N2CC=C(C=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

1-シクロプロピル-4-フェニル-1,2-ジヒドロピリジンの合成は、さまざまな合成経路を通じて達成できます。一般的な方法の1つは、アルデヒド、β-ケトエステル、アンモニアまたはアンモニウム塩を組み合わせた多成分反応であるハントシュ反応です。 反応は通常、穏和な条件下で行われ、収率と選択性を向上させるためにさまざまな触媒で触媒できます .

工業的な設定では、1-シクロプロピル-4-フェニル-1,2-ジヒドロピリジンの製造には、一貫した品質と高スループットを確保するために連続フローリアクターの使用が含まれる場合があります。 温度、圧力、溶媒の選択などの反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されています .

化学反応の分析

1-シクロプロピル-4-フェニル-1,2-ジヒドロピリジンは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化してピリジン誘導体を生成できます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 還元反応により、ジヒドロピリジン環をテトラヒドロピリジンまたは完全に飽和したピペリジン環に変換できます。水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、これらの反応で使用される典型的な還元剤です。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は一般的にピリジン誘導体を生成し、還元はテトラヒドロピリジンまたはピペリジン誘導体を生成できます。

科学研究における用途

1-シクロプロピル-4-フェニル-1,2-ジヒドロピリジンは、科学研究において幅広い用途があります。

化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および反応機構を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、生物活性分子との構造的類似性のために、酵素阻害と受容体結合に関連する研究で使用されています。

医学: 1-シクロプロピル-4-フェニル-1,2-ジヒドロピリジンを含むジヒドロピリジン誘導体は、高血圧やその他の心臓血管疾患の治療に使用されるカルシウムチャネルブロッカーとしての可能性について調査されています

科学的研究の応用

1-Cyclopropyl-4-phenyl-1,2-dihydropyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Dihydropyridine derivatives, including 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine, are investigated for their potential as calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases

作用機序

1-シクロプロピル-4-フェニル-1,2-ジヒドロピリジンの作用機序には、カルシウムチャネルなどの特定の分子標的との相互作用が含まれます。これらのチャネルに結合することにより、この化合物はそれらの活性を調節し、細胞へのカルシウム流入を減少させることができます。 この作用は、カルシウムチャネルブロッカーが高血圧を低下させ、狭心症を予防するために使用される心臓血管疾患の文脈で特に関連しています .

類似の化合物との比較

1-シクロプロピル-4-フェニル-1,2-ジヒドロピリジンは、ニフェジピンやアムロジピンなどの他のジヒドロピリジン誘導体と比較できます。 これらの化合物はすべて共通のジヒドロピリジンコアを共有していますが、1-シクロプロピル-4-フェニル-1,2-ジヒドロピリジンに見られるシクロプロピル基やフェニル基などの異なる置換基の存在により、ユニークな特性と潜在的な治療上の利点が生まれます .

類似の化合物

- ニフェジピン

- アムロジピン

- フェロジピン

- ニカルジピン

これらの化合物は、心臓血管疾患の治療においてカルシウムチャネルブロッカーとして広く使用されており、それらの比較は、医薬品化学におけるジヒドロピリジン誘導体の構造的多様性と可能性を強調しています .

類似化合物との比較

1-Cyclopropyl-4-phenyl-1,2-dihydropyridine can be compared to other dihydropyridine derivatives, such as nifedipine and amlodipine. While all these compounds share a common dihydropyridine core, the presence of different substituents, such as the cyclopropyl and phenyl groups in 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine, imparts unique properties and potential therapeutic benefits .

Similar Compounds

- Nifedipine

- Amlodipine

- Felodipine

- Nicardipine

These compounds are widely used as calcium channel blockers in the treatment of cardiovascular diseases, and their comparison highlights the structural diversity and potential of dihydropyridine derivatives in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。